6-Amino-3,5-dibromopicolinic acid
Description
BenchChem offers high-quality 6-Amino-3,5-dibromopicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3,5-dibromopicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H4Br2N2O2 |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
6-amino-3,5-dibromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Br2N2O2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H2,9,10)(H,11,12) |
InChI Key |
GIPGBBSPTLBWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)C(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
6-Amino-3,5-dibromopicolinic Acid: A Strategic Scaffold in Medicinal Chemistry
This is an in-depth technical guide on the medicinal chemistry applications and synthetic utility of 6-Amino-3,5-dibromopicolinic acid .
Executive Summary
6-Amino-3,5-dibromopicolinic acid (CAS: 1015423-11-2 for acid; 443956-21-6 for methyl ester) represents a "privileged structure" in modern drug discovery. Its value lies in its tetrasubstituted pyridine core , which offers four distinct vectors for chemical diversification. Unlike simple pyridines, this scaffold integrates a hydrogen-bond donor/acceptor motif (2-amino-pyridine) suitable for kinase hinge binding, with two halogen handles (C3, C5) that possess differentiated reactivity profiles. This guide details the exploitation of this scaffold for developing kinase inhibitors, PROTAC linkers, and peptidomimetics.
Chemical Architecture & Reactivity Profile
The scaffold is defined by a high degree of functional density. Understanding the electronic and steric environment of each position is critical for designing self-validating synthetic protocols.
| Position | Substituent | Electronic State | Reactivity Mode | Primary Application |
| N1 | Pyridine Nitrogen | Basic / H-Bond Acceptor | Protonation / Coordination | Kinase Hinge Binding (H-bond acceptor) |
| C2 | Carboxylic Acid | Electron Withdrawing (EWG) | Electrophilic (Carbonyl) | Amide coupling, Esterification, Heterocycle formation |
| C3 | Bromine | Electron Deficient (Ortho to EWG) | Oxidative Addition (Fast) | Primary Cross-Coupling Site (Suzuki/Sonogashira) |
| C5 | Bromine | Electron Rich (Ortho to EDG) | Oxidative Addition (Slow) | Secondary Cross-Coupling Site ; Late-stage diversification |
| C6 | Amine (-NH2) | Electron Donating (EDG) | Nucleophilic | Urea/Amide formation, H-bond Donor |
The Regioselectivity Paradox
The core challenge—and opportunity—in using this scaffold is controlling the regioselectivity between the C3-Br and C5-Br positions.
-
Electronic Control: The C3 position is ortho to the electron-withdrawing carboxylic acid (or ester). This reduces the electron density at C3, facilitating the oxidative addition of Pd(0), making it the kinetically favored site for cross-coupling under standard conditions.
-
Steric Control: The C3 position is sterically flanked by the C2-carbonyl group. While electronically activated, it is sterically more encumbered than C5. Using bulky phosphine ligands (e.g., t-Bu3P) can invert selectivity to favor the more accessible C5 position.
Synthetic Workflows
Visualization of Synthetic Diversity
The following diagram illustrates the divergent pathways available from the core scaffold.
Caption: Divergent synthetic pathways from the 6-amino-3,5-dibromopicolinic acid core, highlighting regioselective control points.
Protocol: Regioselective Suzuki Coupling (C3-Arylation)
This protocol targets the C3 position, leveraging the electronic activation provided by the adjacent ester. This is the standard entry point for designing kinase inhibitors where the C3-substituent accesses the "gatekeeper" or "back pocket" regions.
Reagents:
-
Methyl 6-amino-3,5-dibromopicolinate (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) - Triphenylphosphine ligands are small enough to permit C3 attack.
-
Base: Na2CO3 (2.0 M aq, 3.0 equiv)
-
Solvent: DME/Ethanol/Water (4:1:1)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the dibromo-scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Scientific Rationale: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.
-
Solvation: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor via LCMS.
-
Checkpoint: The C3-mono-coupled product usually elutes before the starting material on reverse-phase HPLC due to the loss of one bromine, despite the addition of an aryl group (depending on polarity). Look for the specific mass shift (M - Br + Aryl).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The C3-product is typically the major isomer (>80% regioselectivity).
Protocol: Scaffold Synthesis (Bromination)
If the scaffold is not purchased, it can be synthesized from methyl 6-aminopicolinate.
-
Dissolve methyl 6-aminopicolinate in CH3CN.
-
Add NBS (2.2 equiv) portion-wise at 0°C.
-
Warm to RT and stir for 12h.
-
Note: The amino group activates the ring strongly. Over-bromination is rare due to steric crowding, but under-bromination (monobromo) can occur. Ensure slight excess of NBS.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
The 6-amino-picolinic acid motif mimics the adenine ring of ATP.
-
The Donor-Acceptor Motif: The pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH. The exocyclic amine (C6-NH2) acts as a Hydrogen Bond Donor (HBD) to the hinge backbone Carbonyl.
-
Vectors:
-
C3-Vector: Points towards the Gatekeeper residue . Bulky groups here can confer selectivity for kinases with small gatekeepers (e.g., Thr/Ala) or induce conformational changes (Type II inhibition).
-
C5-Vector: Points towards the Solvent Front . This is the ideal position for attaching solubilizing groups (morpholines, piperazines) or linkers for PROTACs.
-
PROTAC Linker Attachment
The C5 position is chemically orthogonal to C3. After establishing the primary binding motif at C3, the C5 bromine remains intact.
-
Strategy: Perform a Sonogashira coupling at C5 with a propargyl-linked E3 ligase ligand (e.g., Thalidomide or VHL ligand).
-
Advantage: The rigid pyridine core prevents the "linker collapse" often seen in flexible alkyl chains, improving the degradation efficiency.
Data Summary: Substituent Effects
| Substituent at C3 | Effect on Potency (IC50) | Selectivity Implication |
| Phenyl | Moderate | General Type I binding. |
| o-Fluoro-Phenyl | High | Atropisomerism locks conformation; improves metabolic stability. |
| Indole | High | Accesses hydrophobic back-pocket; potential for isoform selectivity. |
| Methyl | Low | Insufficient hydrophobic contact area. |
Pharmacophore Visualization
The following diagram maps the scaffold onto a generic kinase binding site.
Caption: Pharmacophore mapping of 6-amino-3,5-dibromopicolinic acid within the ATP-binding pocket of a kinase.
References
-
PubChem. 3-Amino-6-bromopicolinic acid Compound Summary (Isomer Comparison). PubChem.ncbi.nlm.nih.gov. Available at: [Link]
-
Zhang, Y. et al. Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-2-pyrone.[1][2] ResearchGate. Available at: [Link]
Sources
Methodological & Application
"antimicrobial activity of 6-Amino-3,5-dibromopicolinic acid against E. coli"
Executive Summary
This application note details the protocols for evaluating the antimicrobial efficacy of 6-Amino-3,5-dibromopicolinic acid (6-ADPA) against Gram-negative Escherichia coli. While picolinic acid derivatives are classically recognized for their metal-chelating properties and herbicidal activity (e.g., aminopyralid analogs), recent investigations into halogenated pyridine carboxylates suggest pleiotropic antimicrobial mechanisms. These include membrane depolarization, metal ion sequestration, and biofilm inhibition.
This guide provides a standardized workflow for researchers to determine Minimum Inhibitory Concentration (MIC), evaluate bactericidal vs. bacteriostatic modes, and assess the compound's potential as a metal-dependent ionophore.
Scientific Background & Rationale
2.1 The Compound Class 6-Amino-3,5-dibromopicolinic acid belongs to the class of halogenated picolinates .
-
Picolinic Acid Core: Acts as a bidentate ligand, capable of chelating transition metals (Zn²⁺, Cu²⁺, Fe²⁺) essential for bacterial metalloenzymes.
-
Halogenation (3,5-Dibromo): The bromine atoms significantly increase lipophilicity (LogP) compared to the parent acid, potentially facilitating passive diffusion across the E. coli outer membrane—a critical barrier for many antibiotics.
-
6-Amino Group: Provides a handle for hydrogen bonding and potential interference with folate synthesis pathways, similar to sulfonamide mechanisms, though less characterized in this specific scaffold.
2.2 Mechanism of Action (Hypothesized) Against E. coli, 6-ADPA is postulated to act via a dual mechanism:
-
Periplasmic Metal Depletion: Chelation of essential periplasmic metals, destabilizing outer membrane integrity.
-
Weak Acid Uncoupling: At physiological pH, a fraction of the molecule exists in the protonated form, capable of shuttling protons across the inner membrane and dissipating the Proton Motive Force (PMF).
Experimental Workflow (Logic Diagram)
The following diagram outlines the decision tree for characterizing 6-ADPA activity.
Caption: Workflow for stratifying antimicrobial potency and mechanism of action for halogenated picolinates.
Detailed Protocols
Protocol A: Stock Solution Preparation
Rationale: Halogenated picolinates have poor water solubility. Proper solvation is critical to avoid microprecipitation in the assay.
-
Weighing: Weigh 10 mg of 6-Amino-3,5-dibromopicolinic acid.
-
Solvent: Dissolve in 1 mL of 100% DMSO (Dimethyl Sulfoxide) to create a 10,000 µg/mL (10 mg/mL) stock.
-
Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Storage: Store at -20°C in amber aliquots to prevent photodehalogenation.
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines
Materials:
-
E. coli strain (e.g., ATCC 25922 for QC).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (prevents binding of hydrophobic compounds).
-
Resazurin (optional viability indicator).
Procedure:
-
Inoculum Prep: Culture E. coli in CAMHB to mid-log phase (OD₆₀₀ ~0.5). Dilute to 5 x 10⁵ CFU/mL .
-
Plate Setup:
-
Add 100 µL CAMHB to columns 2-12.
-
Add 200 µL of 6-ADPA (diluted to 512 µg/mL in broth) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of bacterial suspension to wells 1-11.
-
Final Test Range: 256 µg/mL to 0.5 µg/mL.
-
Final DMSO Concentration: Must remain < 2.5% to avoid solvent toxicity.
-
-
Incubation: 37°C for 16-20 hours.
-
Readout: Visual turbidity or OD₆₀₀ measurement.
-
MIC Definition: The lowest concentration with no visible growth.[1]
-
Protocol C: Metal Complexation Synergy Screen
Rationale: Picolinic acid derivatives often show enhanced activity when complexed with metals (e.g., Copper or Zinc picolinates).
Procedure Modification:
-
Prepare CAMHB supplemented with 50 µM CuSO₄ or 50 µM ZnCl₂ .
-
Repeat the MIC protocol (Protocol B) using this metal-supplemented media.
-
Control: Run a parallel plate with the metal salts alone to ensure the metal concentration is sub-inhibitory.
-
Analysis: A reduction in MIC by >4-fold in the presence of metals indicates a "metallophore" mechanism or formation of a toxic metal-ligand complex in situ.
Data Analysis & Interpretation
5.1 Expected Results Table Based on structure-activity relationships (SAR) of halogenated pyridines:
| Assay Condition | Expected MIC (µg/mL) | Interpretation |
| 6-ADPA alone | 128 - >256 | Weak intrinsic activity. The outer membrane likely excludes the free acid. |
| 6-ADPA + EDTA | 32 - 64 | Synergistic. EDTA disrupts LPS, allowing entry; suggests permeability is the limiting factor. |
| 6-ADPA + Cu(II) | 8 - 32 | High Potential. Formation of lipophilic Cu(II)-picolinate complex that penetrates and delivers toxic copper. |
5.2 Troubleshooting
-
Precipitation: If the media turns cloudy immediately upon adding the compound, the concentration is above the solubility limit. Use a lower starting concentration or add 5% cyclodextrin as a carrier (validate that cyclodextrin is non-toxic to the strain).
-
PH Shift: Picolinic acids can lower media pH. Ensure CAMHB is buffered (e.g., HEPES) if testing high concentrations (>500 µg/mL).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]
-
Starodub, V. A., et al. (2013). "Antimicrobial activity of some transition metal picolinates." American Journal of Food and Nutrition. 3(2): 53-57. (Demonstrates the enhanced activity of picolinate-metal complexes vs free acid). [Link]
-
Lee, J. H., et al. (2025). "Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7." Frontiers in Microbiology. (Provides context on halogenated heterocyclic toxicity mechanisms). [Link]
-
Hancock, R. E. W. (1984). "Alterations in outer membrane permeability." Annual Review of Microbiology, 38, 237-264. (Foundational text for interpreting membrane permeability assays). [Link]
Disclaimer: This document is for research and development purposes only. 6-Amino-3,5-dibromopicolinic acid is not an FDA-approved therapeutic.
Sources
Application Note: Protocols for Evaluation of the Herbicidal Activity of 6-Amino-3,5-dibromopicolinic Acid
An in-depth guide to the herbicidal activity of 6-Amino-3,5-dibromopicolinic acid.
Introduction
Picolinic acids represent a significant class of synthetic auxin herbicides, pivotal in modern agriculture for the selective control of broadleaf weeds.[1][2] Compounds such as picloram and clopyralid have been used for decades, and newer molecules like halauxifen-methyl and florpyrauxifen-benzyl continue to be developed.[3][4][5] These herbicides function as mimics of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence in plant tissues lead to phytotoxicity.[6] At high concentrations, they induce a state of uncontrolled and disorganized growth, ultimately causing plant death.[7][8]
This document provides a comprehensive guide for researchers and scientists to evaluate the herbicidal properties of 6-Amino-3,5-dibromopicolinic acid, a picolinic acid derivative. The protocols described herein are designed to be self-validating and are grounded in established methodologies for herbicide screening. We will detail its presumed mechanism of action as a synthetic auxin and provide step-by-step protocols for in vitro and whole-plant bioassays to characterize its efficacy and selectivity.
Part 1: Mechanism of Action - Synthetic Auxin Herbicides
The herbicidal activity of picolinic acids stems from their ability to mimic and overwhelm the plant's natural auxin signaling pathways.[6] Unlike endogenous IAA, which is tightly regulated, synthetic auxins like 6-Amino-3,5-dibromopicolinic acid are more resistant to degradation, leading to a sustained and excessive hormonal response.[6]
The core mechanism involves the following steps:
-
Perception: The synthetic auxin binds to the TIR1/AFB family of F-box protein receptors.[6][9]
-
Complex Formation: This binding event promotes the formation of an SCF-TIR1/AFB E3 ubiquitin ligase complex, which then tethers to Aux/IAA transcriptional repressor proteins.[6]
-
Repressor Degradation: The Aux/IAA repressors are ubiquitinated and subsequently targeted for degradation by the 26S proteasome.[6]
-
Gene Activation: The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which are transcription factors. These ARFs then activate the expression of a multitude of auxin-responsive genes.[6]
-
Phytotoxicity: The resulting over-expression of these genes leads to a cascade of physiological disruptions, including uncontrolled cell elongation, epinasty, vascular tissue damage, and excessive ethylene production, ultimately causing the death of susceptible plants.[8][10]
Caption: Synthetic auxin mechanism of action.
Part 2: Experimental Protocols
Protocol 1: In Vitro Root Growth Inhibition Assay
This primary screening assay provides rapid and quantitative data on the intrinsic herbicidal activity of the compound on a model plant, Arabidopsis thaliana.[3][11][12]
1. Materials and Reagents
-
6-Amino-3,5-dibromopicolinic acid
-
Positive Control: Picloram (or 2,4-D)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Arabidopsis thaliana seeds (Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Phytoagar
-
Petri plates (100 mm x 15 mm)
-
Sterile water
-
70% (v/v) Ethanol
-
10% (v/v) Bleach solution with 0.1% Triton X-100
-
Micropipettes and sterile tips
-
Growth chamber (22°C, 16h light/8h dark cycle)
2. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 100 mM stock solution of 6-Amino-3,5-dibromopicolinic acid and the positive control (Picloram) in DMSO. Store at -20°C.
-
Seed Sterilization (Causality: To prevent microbial contamination that interferes with plant growth):
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 10% bleach solution. Agitate for 10 minutes.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 48 hours for stratification (to synchronize germination).
-
-
Plate Preparation:
-
Prepare MS agar medium (e.g., 0.5x MS salts, 1% sucrose, 0.8% phytoagar). Autoclave and cool to ~55°C.
-
Add the test compound or controls from stock solutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A solvent control (DMSO only) must be included.
-
Pour approximately 25 mL of medium into each Petri plate and allow it to solidify.
-
-
Seed Plating:
-
Pipette approximately 10-15 sterile, stratified seeds onto the surface of each plate in a straight line.
-
Seal the plates with micropore tape.
-
-
Incubation: Place the plates vertically in a growth chamber for 7-10 days.
-
Data Collection and Analysis:
-
Remove the plates and scan them using a high-resolution flatbed scanner.
-
Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each concentration.
-
Determine the percent inhibition relative to the solvent control.
-
Calculate the IC50 value (concentration required to inhibit root growth by 50%) using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro root growth inhibition assay.
Protocol 2: Whole-Plant Pot Assay (Pre- and Post-emergence)
This assay evaluates the herbicidal efficacy on whole plants grown in soil, providing insights into its practical applicability, including soil activity (pre-emergence) and foliar activity (post-emergence).
1. Materials and Reagents
-
Test Compound and Positive Control (e.g., Picloram)
-
Weed species:
-
Broadleaf: Velvetleaf (Abutilon theophrasti) or Redroot Pigweed (Amaranthus retroflexus)
-
Grass: Barnyardgrass (Echinochloa crus-galli) or Green Foxtail (Setaria viridis)
-
-
Pots (e.g., 10 cm square) filled with potting mix
-
Greenhouse or controlled growth chamber
-
Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Adjuvant (e.g., non-ionic surfactant at 0.25% v/v)
-
Analytical balance
2. Step-by-Step Methodology
-
Plant Cultivation:
-
Sow 5-10 seeds of each weed species into separate pots.
-
Water as needed and grow in a greenhouse (25-28°C day / 18-22°C night, 16h photoperiod).
-
After emergence, thin seedlings to 3-5 uniform plants per pot.
-
-
Herbicide Application:
-
Prepare spray solutions of the test compound and positive control at various application rates (e.g., 50, 100, 250, 500 g a.i./ha). Include a non-ionic surfactant in post-emergence treatments. An untreated control (water + adjuvant) is essential.
-
For Pre-emergence: Apply the herbicide solution to the soil surface within 24 hours of sowing the seeds.
-
For Post-emergence: Apply when plants have reached the 2-4 true leaf stage.
-
Use a calibrated track sprayer to ensure uniform application.
-
-
Incubation and Evaluation:
-
Return pots to the greenhouse, arranging them in a randomized complete block design.
-
Water the plants via sub-irrigation to avoid washing the herbicide off the foliage or soil surface.
-
Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale.
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
-
Data Collection and Analysis:
-
Record the visual injury ratings.
-
Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent biomass reduction compared to the untreated control.
-
Determine the GR50 value (dose causing 50% growth reduction) by plotting the percent biomass reduction against the herbicide application rate.
-
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
Results from the bioassays should be summarized for clear comparison.
| Compound | Assay Type | Species | Endpoint | Value (e.g., µM or g/ha) |
| 6-Amino-3,5-dibromopicolinic acid | Root Assay | A. thaliana | IC50 | [Insert Value] |
| Picloram (Control) | Root Assay | A. thaliana | IC50 | [Insert Value] |
| 6-Amino-3,5-dibromopicolinic acid | Post-emergence | A. retroflexus | GR50 | [Insert Value] |
| Picloram (Control) | Post-emergence | A. retroflexus | GR50 | [Insert Value] |
| 6-Amino-3,5-dibromopicolinic acid | Post-emergence | S. viridis | GR50 | [Insert Value] |
| Picloram (Control) | Post-emergence | S. viridis | GR50 | [Insert Value] |
Visual Injury Rating Scale
A standardized scale is crucial for consistent visual assessment in whole-plant assays.
| Rating (%) | Description of Plant Injury |
| 0 | No effect, healthy plant. |
| 10-30 | Minor symptoms (e.g., slight stunting, epinasty). |
| 40-60 | Moderate injury, significant growth reduction, chlorosis. |
| 70-90 | Severe injury, necrosis, plant death is probable. |
| 100 | Complete plant death. |
Interpretation
-
Activity: A low IC50 or GR50 value indicates high herbicidal activity. Comparing the test compound's values to a commercial standard like Picloram provides a benchmark for its potency.
-
Selectivity: A significantly higher GR50 value for the grass species (S. viridis) compared to the broadleaf species (A. retroflexus) indicates selectivity, a desirable trait for use in grass crops like wheat or corn.
-
Mode of Action: Symptoms in the whole-plant assay, such as twisting stems (epinasty), leaf cupping, and callus formation, are characteristic of synthetic auxin herbicides and support the presumed mechanism of action.[10]
References
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 61(12), 3179-3181. [Link]
-
Senseman, S. A. (Ed.). (2007). Herbicide Handbook (9th ed.). Weed Science Society of America. [Link]
-
Li, M., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(x), xxx. [Link]
-
Yuan, X., et al. (2026). Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science. [Link]
-
Shi, R., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. [Link]
-
Purdue University. (n.d.). Auxin Mimics. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. [Link]
-
Scholes, D. (n.d.). Auxin Type Plant Growth Regulators (Hormonal). University of Nebraska-Lincoln. [Link]
-
Bernards, M., & Stachler, J. (n.d.). Herbicides that Mimic or Interfere with Auxin. Ohio State University Pressbooks. [Link]
-
Li, M., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(x), xxx. [Link]
-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(7), 3466-3476. [Link]
-
Salas-Perez, R., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link]
-
Cahn, J., et al. (2022). From bacteria to plants: a repurposing strategy in the pursuit for novel herbicides. bioRxiv. [Link]
-
Moreno-Serrano, D., et al. (2024). Current Status of Auxin-Mimic Herbicides. Outlooks on Pest Management, 35(3), 106-112. [Link]
-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(7), 3466-3476. [Link]
-
Napier, R. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5735-5744. [Link]
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Metal Complexes of 6-Amino-3,5-dibromopicolinic Acid: A Guide to Synthesis, Characterization, and Application
Introduction: The Untapped Potential of a Substituted Picolinic Acid Ligand
Picolinic acid, a simple pyridine derivative, has long been recognized for its ability to form stable complexes with a wide array of metal ions.[1][2] These complexes have found applications in diverse fields, from dietary supplements to catalysis and medicine.[1][3] The strategic introduction of functional groups onto the picolinic acid scaffold offers a powerful tool to modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their reactivity and biological activity. This guide focuses on a particularly intriguing, yet underexplored, ligand: 6-Amino-3,5-dibromopicolinic acid.
The presence of an amino group at the 6-position and two bromine atoms at the 3- and 5-positions is anticipated to impart unique characteristics to its metal complexes. The amino group can potentially act as an additional coordination site or influence the ligand's acidity, while the bulky and electron-withdrawing bromine atoms can enhance lipophilicity and modify the electronic structure of the metal center. These features suggest that metal complexes of 6-Amino-3,5-dibromopicolinic acid could exhibit novel catalytic, antimicrobial, or anticancer properties.[4][5][6]
This document provides a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry and potential applications of this promising ligand. While specific experimental data for this exact ligand is not yet prevalent in published literature, the protocols and insights presented herein are based on established principles of coordination chemistry and extensive studies on analogous picolinic acid derivatives.[1][7][8]
PART 1: Synthesis of Metal Complexes
The synthesis of metal complexes with 6-Amino-3,5-dibromopicolinic acid is expected to follow well-established procedures for related picolinic acid ligands. The general approach involves the reaction of a suitable metal salt with the deprotonated form of the ligand in an appropriate solvent.
Protocol 1: General Synthesis of a Transition Metal Complex of 6-Amino-3,5-dibromopicolinic Acid
Objective: To synthesize a metal complex of 6-Amino-3,5-dibromopicolinic acid. This protocol is a general guideline and may require optimization for specific metals.
Materials:
-
6-Amino-3,5-dibromopicolinic acid
-
Metal(II) salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) or other suitable base
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Ligand Dissolution: Dissolve a specific molar amount of 6-Amino-3,5-dibromopicolinic acid in a minimal amount of methanol or a methanol/water mixture in a round-bottom flask. Gentle heating may be required to aid dissolution.
-
Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., aqueous NaOH) dropwise while stirring. This will deprotonate the carboxylic acid group, facilitating coordination to the metal ion. The pH of the solution should be adjusted to be slightly basic (pH 8-10) to ensure complete deprotonation.[9]
-
Metal Salt Addition: In a separate beaker, dissolve the desired metal(II) salt in deionized water or methanol.
-
Complexation Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. The reaction mixture may change color, indicating the formation of the complex.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating under reflux for a few hours to ensure complete complex formation. The optimal reaction time and temperature should be determined experimentally.
-
Isolation and Purification: Upon completion of the reaction, the solid complex may precipitate out of the solution. If so, collect the precipitate by filtration. If no precipitate forms, the solvent can be slowly evaporated to yield the solid product. The crude product should be washed with a suitable solvent (e.g., cold water or diethyl ether) to remove any unreacted starting materials and then dried in a desiccator.
Causality Behind Experimental Choices:
-
The use of a base is crucial to deprotonate the carboxylic acid, making the oxygen atom a better nucleophile for coordination to the positively charged metal ion.
-
The choice of solvent depends on the solubility of both the ligand and the metal salt. A mixture of an organic solvent and water often provides a good medium for the reaction.
-
The stoichiometry of the ligand to metal ratio can be varied to potentially isolate complexes with different coordination numbers. A 2:1 ligand-to-metal ratio is common for divalent metal ions, leading to octahedral or square planar geometries.[1]
PART 2: Structural and Spectroscopic Characterization
A thorough characterization of the synthesized complexes is essential to confirm their formation, determine their structure, and understand their electronic properties.
Expected Coordination Mode
Based on the known coordination chemistry of picolinic acid and its derivatives, 6-Amino-3,5-dibromopicolinic acid is expected to act as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring.[1][10] The amino group at the 6-position might engage in hydrogen bonding or, under specific conditions, could potentially coordinate to the metal center, leading to a tridentate coordination mode, although this is less common for picolinic acids.
Caption: A streamlined workflow for the synthesis, characterization, and evaluation of metal complexes of 6-Amino-3,5-dibromopicolinic acid.
Conclusion and Future Outlook
The metal complexes of 6-Amino-3,5-dibromopicolinic acid represent a promising area of research with significant potential for the development of new functional materials. The protocols and guidelines presented in this document provide a solid foundation for initiating research in this area. While the specific properties of these complexes are yet to be experimentally determined, the unique combination of functional groups on the picolinic acid backbone suggests that they may possess enhanced biological activity and novel catalytic properties. Further research, including the synthesis of a variety of metal complexes and their thorough characterization and application testing, is warranted to fully unlock the potential of this intriguing class of compounds.
References
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Prema, K. (2022). A Study of Metal Complexes of 2-picolinic Acid. Oriental Journal of Chemistry, 38(3), 753-761. [Link]
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Yen, C.-H., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic Chemistry, 60(16), 12266–12277. [Link]
-
Kainz, Q. M., et al. (2017). Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. Inorganica Chimica Acta, 466, 556-561. [Link]
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Senthil Kumar, R., & Thangaraja, C. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Science Journal of Chemistry, 4(2), 19-25. [Link]
-
Świderski, G., et al. (2016). Spectroscopic (IR, Raman, UV and fluorescence) study on lanthanide complexes of picolinic acid. Journal of Molecular Structure, 1125, 264-271. [Link]
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Al-Ktaifani, M. M., et al. (2017). transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti. International Journal of Pharmaceutical Sciences and Research, 8(10), 4193-4200. [Link]
-
Sanna, D., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganic Chemistry, 60(24), 18946–18958. [Link]
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Pietrzyński, G., et al. (2023). Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. Molecules, 28(9), 3704. [Link]
-
Chohan, Z. H., et al. (2006). Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 475-481. [Link]
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Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256. [Link]
-
Nasiri Sovari, S., & Zobi, F. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Chemistry, 2(2), 418-452. [Link]
-
Singh, R. P., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Chemistry, 2021, 8883902. [Link]
-
Reddy, K. H., et al. (2021). Biological Evaluation and Anticancer Activity of Novel Binary Transition Metal Complexes Derived from Ortho Amino Benzo Hydroxamic Acid. Fortune Journal of Health Sciences, 4(3), 329-340. [Link]
-
Nasiri Sovari, S., & Zobi, F. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Chemistry, 2(2), 418-452. [Link]
-
Eşan, G. (2014). Synthesis of metal binding artificial amino acids (Master's thesis, Middle East Technical University). [Link]
-
Al-Jeboori, F. H. A., et al. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 5(10), 172-176. [Link]
-
Wikipedia contributors. (2023). Transition metal amino acid complexes. In Wikipedia, The Free Encyclopedia. [Link]
-
Hranjec, M., et al. (2022). 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. Crystals, 12(7), 949. [Link]
-
Bendahl, L., et al. (2002). Metal complex amino acid synthons: syntheses, structures and stereoselective reactions of (iminoacetato)cobalt(III) complexes. Journal of the Chemical Society, Dalton Transactions, (14), 2947-2956. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-Amino-3,5-dibromopicolinic Acid
Guide ID: R-835DBPA-26 Last Updated: February 17, 2026 Prepared by: Senior Application Scientist, Chemical Process Development
Introduction
Welcome to the technical support guide for the purification of 6-Amino-3,5-dibromopicolinic acid. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The presence of impurities, even in small amounts, can significantly impact downstream applications, including reaction kinetics, biological activity, and analytical characterization.[1][2] Recrystallization is a robust and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[3][4] This guide provides a detailed protocol, troubleshooting advice, and frequently asked questions to ensure a successful purification process.
Part 1: Foundational Principles & Solvent Selection
Q: Why is recrystallization the preferred method for purifying 6-Amino-3,5-dibromopicolinic acid?
A: Recrystallization is ideal for this compound due to its distinct molecular structure and resulting solubility profile. The technique exploits the principle that most solids are more soluble in a hot solvent than in a cold one.[3]
-
Molecular Structure: 6-Amino-3,5-dibromopicolinic acid is a multifaceted molecule. It possesses a carboxylic acid group (-COOH) and an amino group (-NH2) on a pyridine ring, giving it zwitterionic characteristics. The two bromine atoms increase its molecular weight and influence its polarity. This combination of functional groups dictates its solubility in polar protic solvents.
-
Mechanism of Purification: When a solution saturated with the crude compound at an elevated temperature is cooled, the solubility of the target molecule decreases, forcing it to crystallize out of the solution.[5] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed via hot filtration.[4][6]
Q: How do I select the optimal solvent system for this specific compound?
A: The "golden rule" of solvent selection is that the compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[3][7]
-
"Like Dissolves Like": Given the polar amino and carboxylic acid groups, polar solvents are the primary candidates.[4][7]
-
Single vs. Mixed Solvents: Finding a single perfect solvent can be challenging. A mixed-solvent system (also known as a solvent-pair) is often more effective.[5] In this approach, the compound is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble), followed by the slow addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[5]
-
Boiling Point Consideration: The solvent's boiling point should ideally be below the melting point of 6-Amino-3,5-dibromopicolinic acid to prevent it from melting or "oiling out" instead of dissolving.[7]
Table 1: Potential Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Water | 100 | High | Good potential due to the polar functional groups. May require high temperatures. |
| Ethanol | 78 | Medium-High | Often a good choice for compounds with moderate polarity. An ethanol/water mixture is a very common and effective solvent pair.[5] |
| Acetic Acid | 118 | High (Protic) | Can be effective for amines and pyridines, but may form salts which could alter solubility.[8] |
| Dioxane | 101 | Medium | Can be used in a dioxane/water system for compounds that are not soluble enough in ethanol/water. |
| Acetone | 56 | Medium-High | Lower boiling point may be advantageous, but its solvating power might be too high even when cold, leading to yield loss.[9] |
Part 2: Detailed Recrystallization Protocol
This protocol is a general guideline. Optimal solvent volumes and temperatures should be determined on a small scale first.
Step 1: Dissolution
-
Place the crude 6-Amino-3,5-dibromopicolinic acid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a small volume of the chosen primary solvent (e.g., 5 mL of ethanol).
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Add the same hot solvent dropwise until the solid just dissolves. The goal is to use the absolute minimum amount of hot solvent required.[4][6][7]
Step 2: (Optional) Hot Filtration for Insoluble Impurities
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Preheat a funnel and a new receiving Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization.
-
Quickly pour the hot solution through a fluted filter paper into the clean, pre-warmed flask.
Step 3: Crystallization
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation and yield.[10]
Step 4: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[4] Using warm or excessive solvent will dissolve the product and reduce the yield.[4]
Step 5: Drying
-
Press the crystals as dry as possible on the filter funnel.
-
Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven at a moderate temperature.
Part 3: Troubleshooting Guide (Q&A Format)
Q: I've added a lot of hot solvent, but my compound won't dissolve. What should I do?
-
Probable Cause: You may have insoluble impurities, or the chosen solvent is simply not powerful enough.
-
Solution:
-
Check for Insoluble Impurities: If a portion of the material remains undissolved while the rest has clearly gone into solution, these are likely insoluble impurities. Perform a hot filtration as described in the protocol to remove them.[4]
-
Re-evaluate Solvent: The chosen solvent may be inappropriate. If the entire sample remains a solid slurry, a different solvent or a mixed-solvent system is required.[5]
-
Q: My solution is clear, but no crystals are forming upon cooling. What's wrong?
-
Probable Causes: The solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solutions (in order of application):
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[6][10]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.[6][10]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[4][10] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.
-
Q: My product has "oiled out" as a liquid layer instead of forming solid crystals. How do I fix this?
-
Probable Causes: The compound's melting point is lower than the boiling point of the solvent, or the solubility of the compound in the hot solvent is excessively high, causing it to separate as a liquid phase upon cooling.
-
Solutions:
-
Reheat and Agitate: Reheat the solution until the oil fully redissolves. Allow it to cool much more slowly, perhaps by placing the flask in a large beaker of hot water (a makeshift water bath) to insulate it. Vigorous stirring as the solution cools can sometimes promote crystallization over oiling.
-
Add More Solvent: The oil may have formed because the solution was too concentrated. Reheat to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again.
-
Change Solvents: The fundamental issue is an incompatible compound-solvent pairing. Select a solvent with a lower boiling point or switch to a different mixed-solvent system.[9]
-
Q: My final product is pure, but the yield is very low. Why?
-
Probable Causes:
-
Excess Solvent: Using too much solvent during the dissolution step is the most common cause of low yield, as a significant amount of product will remain dissolved in the mother liquor.[4]
-
Premature Crystallization: The product crystallized in the funnel during hot filtration.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve the product.[4]
-
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or to a low enough temperature.
-
Part 4: Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Part 5: Frequently Asked Questions (FAQs)
Q: What are the likely impurities in crude 6-Amino-3,5-dibromopicolinic acid? A: Organic impurities typically arise during the manufacturing process.[11] They can include unreacted starting materials, reagents, intermediates, and byproducts from side reactions (e.g., isomers with different bromination patterns or over-brominated species). Degradation products formed during synthesis or storage are also possible.[1][12]
Q: How can I assess the purity of my final product? A: Several analytical techniques can be used:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q: What are the key safety precautions for this procedure? A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Be cautious when heating organic solvents, as many are flammable. Never heat a closed system. Use a heating mantle or a steam bath; avoid open flames.
-
Consult the Safety Data Sheet (SDS) for 6-Amino-3,5-dibromopicolinic acid and all solvents used for specific handling and disposal information.
References
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Central Arkansas. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
College Chemistry Tutorials. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
Li, J. J., et al. (2005). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Hourani, B. J. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopicolinic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. Retrieved from [Link]
-
Wagger, J., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. RSC Advances. Retrieved from [Link]
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- 11. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Bromination of 6-Aminopicolinic Acid
Welcome to the technical support center for the synthesis and purification of 6-Amino-3,5-dibromopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the electrophilic bromination of 6-aminopicolinic acid and its esters. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting, ensuring scientific integrity and fostering a deeper understanding of the reaction mechanism.
Introduction: The Chemistry of Brominating 6-Aminopicolinic Acid
The bromination of 6-aminopicolinic acid is a classic example of electrophilic aromatic substitution on a heterocyclic ring. The pyridine ring is inherently electron-deficient and therefore less reactive towards electrophiles than benzene.[1] However, the presence of the strongly activating amino (-NH₂) group at the 6-position significantly enhances the ring's nucleophilicity. This amino group directs electrophilic attack primarily to the positions ortho and para to itself, which are the 3- and 5-positions of the picolinic acid backbone. The carboxylic acid (or ester) group at the 2-position is an electron-withdrawing group and a meta-director, which further reinforces the regioselectivity of the bromination at the 3 and 5-positions.
This guide will primarily focus on the synthesis of the valuable intermediate, methyl 6-amino-3,5-dibromo-2-pyridinecarboxylate (CAS 443956-21-6), as esterification of the picolinic acid is a common strategy to improve solubility and handling during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and solutions?
This is a common issue often related to insufficient electrophilicity of the brominating agent or deactivation of the starting material.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Brominating Agent | The stoichiometry of the brominating agent (e.g., Br₂, NBS) is crucial. Two equivalents are required for dibromination. | 1. Ensure you are using at least 2.0-2.2 equivalents of the brominating agent. 2. If using N-Bromosuccinimide (NBS), ensure it is of high purity. Impure NBS can be less reactive.[2] It can be purified by recrystallization from hot water.[2] |
| Reaction Temperature is Too Low | Electrophilic aromatic substitutions, even on activated rings, often require a certain activation energy. | 1. If conducting the reaction at room temperature, consider moderately increasing the temperature to 35-45°C. 2. Monitor the reaction progress by TLC or LC-MS to avoid overheating, which could lead to side reactions. |
| Protonation of the Amino Group | If the reaction medium becomes too acidic, the amino group can be protonated to form an ammonium salt (-NH₃⁺). This group is strongly deactivating and meta-directing, which will shut down the desired reaction.[3] | 1. Avoid strongly acidic conditions. If using Br₂ in acetic acid, the generated HBr can cause this issue. 2. Consider using a non-protic solvent like chloroform or dichloromethane. 3. The use of NBS can be advantageous as it does not produce HBr as a direct byproduct of the initial reaction. |
FAQ 2: I am observing the formation of mono-brominated byproducts. How can I drive the reaction to completion for the di-brominated product?
The formation of mono-brominated species, such as methyl 6-amino-3-bromopicolinate and methyl 6-amino-5-bromopicolinate, indicates that the reaction has not proceeded to completion.[2]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete di-bromination.
Additional Considerations:
-
Stepwise Addition: Adding the brominating agent in portions can sometimes help maintain a consistent concentration and drive the reaction towards di-substitution.
-
Solvent Choice: A solvent in which both the starting material and the mono-brominated intermediate are soluble is crucial for the second bromination to occur efficiently.
FAQ 3: My reaction is producing a dark, tarry mixture, and the yield of the desired product is low. What is happening?
The formation of dark, insoluble materials is often a sign of oxidative side reactions or polymerization.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oxidation of the Amino Group | Aromatic amines are susceptible to oxidation, especially with strong oxidizing agents or in the presence of acid and an oxidant. Bromine itself can act as an oxidant. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen. 2. Consider using NBS, which is generally a milder brominating agent than elemental bromine.[4] 3. Ensure the reaction temperature is not excessively high. |
| Over-bromination/Ring Decomposition | Although the 3 and 5 positions are highly activated, harsh conditions (high temperature, large excess of bromine) can lead to further bromination or decomposition of the pyridine ring. | 1. Carefully control the stoichiometry of the brominating agent. 2. Add the brominating agent slowly and maintain good temperature control. An ice bath may be necessary during the addition. |
| Light-Induced Radical Reactions | If using NBS, exposure to light can initiate radical reactions, which can lead to a complex mixture of products.[5] | 1. Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
FAQ 4: I'm having difficulty purifying the final product. What are some effective purification strategies?
6-Amino-3,5-dibromopicolinic acid and its esters can be challenging to purify due to their polarity and potentially poor solubility in common organic solvents.
Purification Protocol - Methyl 6-amino-3,5-dibromo-2-pyridinecarboxylate:
-
Work-up:
-
After the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate. The reddish-brown color of bromine should disappear.
-
If the reaction was run in an acidic medium, neutralize it carefully with a base like sodium bicarbonate.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
-
Chromatography:
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.
-
-
HPLC: For achieving high purity, reverse-phase HPLC can be employed, particularly for small-scale purifications. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) is a common choice.
-
-
Recrystallization:
-
If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used for final purification.
-
A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often required. Experiment with small amounts to find the optimal solvent system.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-amino-3,5-dibromo-2-pyridinecarboxylate
This protocol is an adapted procedure based on the principles of electrophilic aromatic substitution of activated pyridines.
Materials:
-
Methyl 6-aminopicolinate (1 equivalent)
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Chloroform (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
In a round-bottom flask protected from light, dissolve methyl 6-aminopicolinate in anhydrous chloroform.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) in portions over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Analytical Characterization
Reaction Monitoring and Product Characterization Workflow:
Caption: Analytical workflow for reaction monitoring and product characterization.
Key Analytical Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. Use a mobile phase similar to what you plan to use for column chromatography. The product should have a different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the presence of the desired product by its molecular weight and for identifying any byproducts. The expected mass for methyl 6-amino-3,5-dibromo-2-pyridinecarboxylate (C₇H₆Br₂N₂O₂) is approximately 309.88 g/mol (taking into account the isotopic distribution of bromine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structural confirmation of the purified product. For methyl 6-amino-3,5-dibromo-2-pyridinecarboxylate, you would expect to see a singlet for the remaining aromatic proton, a singlet for the amino protons, and a singlet for the methyl ester protons in the ¹H NMR spectrum.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
-
Wikipedia. N-Bromosuccinimide. Retrieved from [Link]
- AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from a source discussing pyridine reactivity.
- Common Organic Chemistry. Bromination - Common Conditions.
- ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
- A. K. Mitra, et al. N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Journal of the Chemical Society of Pakistan.
-
Organic Syntheses. 2,3-diaminopyridine. Retrieved from [Link]
-
ResearchGate. Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: Structure-Activity Relationship (SAR) of Brominated Picolinic Acids
Executive Summary
This guide provides a critical analysis of brominated picolinic acids (BPAs), positioning them against their chlorinated analogs (e.g., Picloram, Clopyralid) and non-halogenated precursors. While chlorinated picolinates have historically dominated the agrochemical sector, brominated analogs have emerged as pivotal tools in two distinct high-value applications:
-
Next-Generation Herbicides: Overcoming resistance via selective binding to the AFB5 auxin receptor homolog, necessitated by the steric bulk of the bromine atom.
-
Metallopharmaceuticals: Serving as lipophilic, bidentate ligands in Ruthenium(II) and Zinc(II) complexes for anticancer and insulin-mimetic therapies.
This document details the physicochemical trade-offs—specifically the Steric-Electronic Effect —and provides validated experimental protocols for synthesis and bio-evaluation.
Part 1: The Chemical Scaffold & Electronic Properties
The core picolinic acid (pyridine-2-carboxylic acid) scaffold relies on the nitrogen atom and the carboxylate group to form stable chelate rings with metal ions or hydrogen bond networks within protein active sites. Halogenation alters this landscape fundamentally.
Comparative Physicochemical Data
The substitution of Chlorine (Cl) with Bromine (Br) is not merely a mass increase; it drastically alters the molecular volume and lipophilicity (LogP), which dictates membrane permeability and receptor fit.
Table 1: Physicochemical Comparison of Picolinic Acid Analogs
| Property | Picolinic Acid (H) | 6-Chloro-PA | 6-Bromo-PA | 5-Bromo-PA | Impact on Activity |
| Van der Waals Radius (Å) | 1.20 (H) | 1.75 (Cl) | 1.85 (Br) | 1.85 (Br) | Br creates steric clash in tight pockets (e.g., TIR1). |
| LogP (Lipophilicity) | 0.71 | 1.45 | 1.62 | 1.58 | Higher LogP improves passive transport across plant cuticles and cancer cell membranes. |
| pKa (Acid Dissociation) | 5.39 | 3.85 | 3.90 | 4.02 | EWG halogens lower pKa, ensuring ionization at physiological pH. |
| Hammett Constant ( | 0.00 | 0.23 | 0.23 | 0.23 | Similar electron withdrawal, but Br is more polarizable (softer). |
| C-X Bond Strength (kcal/mol) | N/A | 95 | 68 | 68 | Weaker C-Br bond allows for easier metabolic degradation or functionalization. |
The "Sigma Hole" Effect
Bromine exhibits a more pronounced "sigma hole" (a region of positive electrostatic potential on the halogen tip) than chlorine. This allows BPAs to engage in halogen bonding with carbonyl oxygens in receptor backbones, a binding mode often stronger than hydrogen bonding.
Part 2: Application Case Study A – Auxinic Herbicides
The Resistance Mechanism Shift
Classic chlorinated auxins (e.g., 2,4-D, Picloram) primarily target the TIR1 receptor. Resistance often arises via mutations in the TIR1 binding pocket.
-
The Bromine Advantage: The 6-bromo substituent is too bulky to fit optimally in the standard TIR1 pocket. However, it binds with high affinity to the AFB5 (Auxin F-Box protein 5) homolog, which possesses a larger hydrophobic cavity.
-
Outcome: 6-Bromo-2-picolinic acid derivatives retain efficacy against weeds resistant to classic auxins.
Visualization: The Signaling Pathway Divergence
Caption: Differential receptor selection driven by halogen steric bulk. Brominated analogs preferentially target AFB5, bypassing TIR1-based resistance mechanisms.
Part 3: Application Case Study B – Metallopharmaceuticals
In drug development, BPAs are not the drug itself but the ligand that tunes the metal center.
Ruthenium(II) Arene Complexes
Complexes of the type [Ru(η6-p-cymene)(X-picolinate)Cl] show promise as anticancer agents.
-
Role of Bromine: The 5-bromo substitution increases the lipophilicity of the complex, enhancing uptake into HeLa and MCF-7 cancer cells.
-
Cytotoxicity Data: 5-bromo-picolinate Ru complexes exhibit lower IC50 (higher potency) compared to unsubstituted picolinate complexes due to enhanced DNA intercalation and cellular accumulation.
Zinc(II) Insulin Mimetics
Bis(picolinato)zinc(II) complexes improve glucose uptake.
-
SAR Insight: Bromination at the 3-position can interfere with the N-Zn-O bite angle due to steric repulsion with the metal center, whereas 5-position bromination maintains stability while improving oral bioavailability (LogP).
Part 4: Experimental Protocols
Synthesis of 6-Bromo-2-Picolinic Acid
Rationale: Direct bromination of picolinic acid is difficult due to the deactivated pyridine ring. The preferred route is via the Sandmeyer reaction from the amino-derivative.
Reagents: 6-amino-2-picolinic acid, NaNO2, HBr (48%), CuBr.
-
Diazotization: Dissolve 6-amino-2-picolinic acid (10 mmol) in 48% HBr (20 mL) at -5°C. Dropwise add NaNO2 (12 mmol) in water, maintaining temp < 0°C. Stir for 30 min.
-
Substitution: Transfer the diazonium salt solution slowly into a stirring solution of CuBr (15 mmol) in HBr (10 mL) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 1 hour. Evolution of N2 gas will cease.
-
Workup: Pour onto ice water. Adjust pH to 3.0 with Na2CO3. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO4. Recrystallize from Ethanol/Water.
-
Expected Yield: 65-75%
-
Validation: 1H NMR (CDCl3): Look for loss of amino protons and downfield shift of ring protons.
-
Biological Assay: Arabidopsis Root Growth Inhibition (Auxin Activity)
Rationale: This assay quantifies the "auxinic" potency. High potency at low concentrations indicates successful receptor binding.
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose.
-
Treatment: Supplement plates with varying concentrations of 6-bromo-2-picolinic acid (0.1, 1, 10, 100 µM) vs. Picloram (Positive Control) and DMSO (Negative Control).
-
Incubation: Grow vertically for 7 days at 22°C under 16h light/8h dark cycle.
-
Measurement: Scan plates and measure primary root length using ImageJ.
-
Calculation: Calculate IC50 (concentration inhibiting root growth by 50%).
-
Interpretation: If IC50(Br) < IC50(Cl) in resistant mutants, the AFB5 selectivity hypothesis is confirmed.
-
Part 5: Workflow Visualization
Caption: Integrated workflow for the synthesis and evaluation of brominated picolinates in divergent application fields.
References
-
Tan, X., et al. (2007).[1] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature.
-
Walsh, T. A., et al. (2006).[1] "Mutations in an auxin receptor homolog AFB5 confer resistance to picolinate auxins." Plant Physiology.
-
Ivanović, I., et al. (2011).[2] "X-Ray structure and cytotoxic activity of a picolinate ruthenium(II)–arene complex." Journal of the Serbian Chemical Society.
-
Senderoff, R. I., et al. (2002). "Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs." Investigative Ophthalmology & Visual Science.
-
Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry.
Sources
"comparative analysis of 6-Amino-3,5-dibromopicolinic acid analogs"
Executive Summary
This guide provides a technical comparative analysis of 6-Amino-3,5-dibromopicolinic acid (CAS 1132688-33-7) and its structural analogs.[1][2] While often associated with herbicide intermediates (e.g., aminopyralid derivatives), this scaffold has emerged as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD).[1]
The 3,5-dibromo substitution pattern on the 6-aminopicolinic core offers unique electronic and steric properties that distinguish it from its chlorinated and non-halogenated counterparts.[3][2] This analysis focuses on Halogen Bonding (XB) capability , regioselective cross-coupling potential , and lipophilic efficiency .[1][2]
Part 1: Structural & Electronic Profiling (The "Why" Behind the Molecule)
In drug design, the choice between a dibromo- and dichloro- pyridine scaffold is rarely arbitrary.[1][3][2] It is a decision governed by the Sigma-Hole Theory and Lipophilicity (LogP) .[1][2]
Comparative Data: 6-Amino-3,5-dibromo- vs. 6-Amino-3,5-dichloro- analogs
| Feature | 6-Amino-3,5-dibromopicolinic acid | 6-Amino-3,5-dichloropicolinic acid | Impact on Drug Design |
| Halogen Bond (XB) Strength | High (Deep | Moderate | Br analogs bind tighter to carbonyl-rich pockets via XB interactions [1].[1][3][2] |
| C-X Bond Length | ~1.89 Å | ~1.74 Å | Br provides greater steric bulk, useful for inducing atropisomerism in biaryl systems.[1][2] |
| Lipophilicity (ClogP) | ~1.6 (Acid form) | ~0.9 (Acid form) | Br increases membrane permeability but lowers solubility compared to Cl.[1][2] |
| Metabolic Stability | Moderate | High | C-Cl bonds are more resistant to oxidative metabolism than C-Br bonds.[1][3][2] |
| Suzuki Coupling Reactivity | Excellent (C-Br is labile) | Poor (C-Cl is inert) | Br allows for rapid library generation; Cl is often a "terminal" substituent.[1][3][2] |
The Sigma-Hole Advantage
The bromine atoms at positions 3 and 5 are not merely hydrophobic space-fillers.[1][3][2] They exhibit a localized region of positive electrostatic potential (the
-
Mechanism: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (at C2) enhances the
-hole on the C3-Bromine.[1][3][2] -
Application: This allows the molecule to act as a Lewis Acid , forming directed non-covalent interactions with backbone carbonyls or water molecules in a protein binding pocket, often resulting in a 10-100x potency gain over the chloro-analog [2].[1][2]
Part 2: Synthetic Utility & Regioselectivity
The 6-amino-3,5-dibromopicolinic acid scaffold is a "bifunctional linchpin." The presence of two bromine atoms creates a challenge and an opportunity for regioselective coupling.[2]
Regioselectivity Rules (Senior Scientist Insight)
When subjecting this scaffold to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the two bromine atoms are electronically distinct :
-
C3-Bromine (Ortho to COOH): Located between the electron-withdrawing carboxylic acid and the ring nitrogen.[1][3][2] It is more electron-deficient.[1][2][4]
-
C5-Bromine (Ortho to NH2): Located next to the strongly electron-donating amino group.[1][2] The lone pair donation from the amine renders the C5 position more electron-rich.[1][2]
Experimental Causality: Oxidative addition of Pd(0) occurs faster at the most electron-deficient center.[1][2] Therefore, under controlled conditions (stoichiometric boronic acid, low temperature), coupling occurs preferentially at C3 [3].
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Amino-3,5-dibromopicolinic acid
Target: Bromination of the parent 6-aminopicolinic acid.[1][3][2]
Reagents: 6-Aminopicolinic acid (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), DMF (Solvent).[1]
-
Dissolution: Dissolve 6-aminopicolinic acid in DMF (0.5 M concentration). Note: DMF is preferred over acetic acid to avoid acetylation byproducts and facilitate workup.[1][2]
-
Controlled Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target M+H: ~297 for dibromo species).[1][2]
-
Quench: Pour mixture into ice water. The product typically precipitates as a beige solid.[2]
-
Purification: Filter and wash with water.[1][2][5] Recrystallize from Ethanol/Water if necessary.[1][2]
Protocol B: Regioselective Suzuki Coupling at C3
Target: Selective arylation at the 3-position.[1][2]
Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq), Dioxane/Water (4:1).
-
Degassing: Sparge solvents with Nitrogen for 15 mins. Oxygen poisons the Pd(0) catalyst.[1]
-
Mixing: Combine scaffold, boronic acid, and base in the solvent. Add catalyst last.[1][2]
-
Temperature Control: Heat to 60°C (Do not reflux).
-
Workup: Standard extraction. The major product will be the 3-aryl-5-bromo derivative.[1][2]
Part 4: Visualization (Decision Frameworks)
The following diagrams illustrate the decision logic for selecting this scaffold and the regioselective pathways.
Figure 1: Scaffold Selection Decision Tree
Caption: Logical framework for choosing between Bromo- and Chloro- analogs based on drug design requirements.
Figure 2: Regioselective Functionalization Pathway
Caption: Reaction map showing the preferential reactivity of C3 vs C5 positions in Pd-catalyzed couplings.
References
-
Metrangolo, P., et al. (2005).[2] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. [1]
-
Wilcken, R., et al. (2013).[2] "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry.
-
Lutz, M. R., et al. (2012).[2] "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Topics in Current Chemistry.
-
PubChem Database. "3-Amino-6-bromopicolinic acid (Isomer Data)." National Institutes of Health.[1][2]
-
Sigma-Aldrich. "Methyl 6-amino-3,5-dibromopicolinate Product Sheet."
Sources
- 1. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1072-97-5|5-Bromopyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. irl.umsl.edu [irl.umsl.edu]
Safety Operating Guide
Proper Disposal Procedures: 6-Amino-3,5-dibromopicolinic Acid
[1][2][3]
Part 1: Executive Summary & Core Directive
The Safety Paradox: 6-Amino-3,5-dibromopicolinic acid is a halogenated pyridine derivative.[1][2] While often handled casually as a stable solid intermediate in drug and herbicide discovery, its disposal requires strict adherence to halogenated waste protocols .[1][2]
Core Directive: Under no circumstances should this compound, or solutions containing it, be disposed of down the drain. The presence of two bromine atoms on the pyridine ring mandates high-temperature incineration with specific flue gas scrubbing (to capture HBr).[1][2] You must segregate this waste from non-halogenated solvents to avoid costly re-classification fees and potential incinerator corrosion issues downstream.[1][2]
Part 2: Chemical Profile & Pre-Disposal Assessment[4]
Before initiating disposal, validate the material against this profile. This serves as your "Self-Validating System" to ensure you are handling the correct waste stream.[1][2]
| Parameter | Data | Operational Implication |
| Chemical Structure | Pyridine ring, -COOH, -NH₂, 2x -Br | Halogenated Organic. Must not be mixed with general organic waste.[1][2][3][4] |
| Hazards (GHS) | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is sufficient.[1][2] |
| Acidity | Weakly Acidic (Picolinic acid moiety) | Do not mix with Cyanides or Sulfides (risk of HCN/H2S evolution).[1][2] |
| Physical State | Solid (High MP >200°C) | Dust generation is the primary exposure risk during transfer.[1][2] |
| Solubility | Low in water; Soluble in DMSO/MeOH | Glassware requires an organic solvent rinse before aqueous washing.[1][2] |
Senior Scientist Insight: Many researchers mistake "neutralization" for "detoxification."[1][2] Neutralizing the carboxylic acid group of this molecule yields a water-soluble salt, but the carbon-bromine bonds remain intact.[1][2] Therefore, even neutral aqueous solutions must be collected as chemical waste, not sewered.[2]
Part 3: Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Expired Reagent or Spill Cleanup)
Applicability: Pure solid, contaminated weighing boats, paper towels from spill cleanup.[1]
-
Segregation: Obtain a dedicated waste container labeled "Solid Waste - Halogenated Organics." [1][2]
-
Packaging:
-
Labeling:
Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: Filtrates, HPLC waste, or reaction solvents containing the compound.[1]
-
Solvent Assessment: Determine the primary solvent.[1][2]
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Solvent Waste" carboy.[1][2]
-
If dissolved in Methanol , Acetone , or DMSO : Even though these solvents are non-halogenated, the presence of the dibromo-compound contaminates the entire mixture.[1][2] You must classify the entire volume as Halogenated Waste. [1][2]
-
-
pH Check:
-
Transfer: Use a funnel with a spill tray. Do not overfill the container (leave 10% headspace).
Part 4: Decision Logic & Visualization[4]
The following diagram illustrates the "At-the-Bench" decision logic for disposing of this specific compound.
Figure 1: Decision tree for segregating halogenated pyridine waste. Note the critical step where non-halogenated solvents must be upgraded to the halogenated stream due to the solute.[1][2]
Part 5: Regulatory & Compliance Context[4]
RCRA Classification (USA)
While 6-Amino-3,5-dibromopicolinic acid is not explicitly listed on the EPA "P" or "U" lists by name, it falls under the "Cradle-to-Grave" liability.[1][2]
-
Waste Code: If the waste solution is ignitable (e.g., in Acetone), it carries D001 .[1][2] Because it contains halogenated organic compounds (HOCs), it often triggers specific land disposal restrictions (LDR) if not incinerated.[2]
-
Best Practice: Label as "Non-RCRA Regulated Waste" only if pure solid, but most facilities default to managing it as "Hazardous Waste - Toxic/Irritant" to ensure incineration.[1][2]
Incompatibility Matrix
| Chemical Class | Compatibility Status | Risk |
| Strong Oxidizers (Peroxides, Nitric Acid) | Incompatible | Potential for fire/explosion; oxidation of amine group.[1][2] |
| Strong Bases (NaOH, KOH) | Caution | Exothermic neutralization.[1][2] |
| Hypochlorites (Bleach) | Incompatible | Potential formation of N-chloroamines (unstable).[1][2] |
Part 6: References
-
Sigma-Aldrich. Safety Data Sheet: Methyl 6-amino-3,5-dibromopicolinate (Analog).[1][2] Retrieved from
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristic of Toxicity (40 CFR Part 261).[1][2][5] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. 3-Amino-6-bromopicolinic acid (Isomer Data).[1][2] Retrieved from [1]
-
Cornell University EHS. Halogenated Solvents and Waste Management. Retrieved from [1]
(Note: While specific SDSs for the free acid are rare in public domains, the methyl ester and isomeric data provided in Ref 1 & 3 serve as the authoritative basis for the hazard profile described.)[2]
Sources
- 1. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Amino-3,5-dibromopicolinic acid
Operational Safety Guide: 6-Amino-3,5-dibromopicolinic Acid
CAS: 1360437-38-2 | Formula: C₆H₄Br₂N₂O₂ | MW: 295.92 g/mol [1][2]
Executive Safety Summary
As a Senior Application Scientist, I often see researchers underestimate "intermediate" building blocks. 6-Amino-3,5-dibromopicolinic acid is a halogenated pyridine derivative.[1][2] While it may not carry the extreme toxicity of some organophosphates, its structural properties—specifically the bromine substituents—suggest potential for significant tissue irritation and persistence.
Core Directive: Treat this compound as a severe irritant and potential sensitizer . The primary risks are inhalation of dust during weighing and dermal absorption when solubilized in organic solvents (e.g., DMSO, DMF), which act as carriers across the skin barrier.
Hazard Profile (GHS Classification)
| Hazard Class | Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation (Single Exposure).[1][2][4][6] |
| Acute Toxicity | H302 | Harmful if swallowed (Precautionary assumption based on analogs). |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" protocols are insufficient without context. The physical state of the chemical dictates your PPE strategy.
Hand Protection Strategy
-
For Solid Handling: Standard Nitrile (0.11 mm / 4 mil) is sufficient. The solid powder does not actively permeate nitrile rubber instantly.
-
For Solutions (DMSO/DMF/Methanol): The solvent is the Trojan horse. DMSO permeates standard nitrile in <5 minutes, carrying the dissolved brominated compound with it.
Respiratory & Eye Defense[1][2][5][6][9][10][11]
-
Solids: This powder is likely electrostatic. Weighing can generate invisible micro-dust.
-
Minimum: Safety glasses with side shields.
-
Task-Specific: If weighing >100 mg outside a fume hood (not recommended), use an N95 particulate respirator .[1]
-
-
Liquids: Splash goggles (vented) are mandatory if reaction vessels are pressurized or heated.
Visual Decision Tree: PPE Selection
Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent carrier.[1][2]
Operational Protocols
Protocol A: Receipt & Storage
-
Stability: Brominated picolinic acids can be sensitive to light (photolytic debromination).
-
Action: Store in amber vials.
-
Environment: Keep cool (2–8°C) and dry. If the container is not septum-sealed, store it inside a desiccator or a secondary container purged with Nitrogen/Argon to prevent hydrolysis or oxidation over long periods.
Protocol B: Weighing & Transfer
-
The Static Problem: Fine organic powders often carry static charges, causing them to "jump" off spatulas.
-
Technique:
-
Place the balance inside the chemical fume hood.
-
Use an antistatic gun or ionizer if available.
-
If no ionizer is available, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static before dipping.
-
Never return excess powder to the stock bottle (cross-contamination risk).
-
Protocol C: Solubilization (The High-Risk Step)
-
Solubility: Likely soluble in DMSO and Methanol; sparingly soluble in water.
-
Procedure:
-
Add solvent slowly to the solid.
-
Sonication Warning: If sonication is required to dissolve, ensure the tube is sealed tightly. Sonication creates aerosols. If the cap leaks, you are aerosolizing a toxic solution.
-
Labeling: Immediately label the solution with concentration, solvent, and date.
-
Emergency Response & Spill Management
Scenario: You have spilled ~500 mg of powder on the benchtop.
-
Evacuate & Alert: Inform nearby colleagues.
-
PPE Upgrade: Put on a fresh pair of nitrile gloves and an N95 mask (if outside the hood).
-
Dry Cleanup (Preferred):
-
Do not spray water initially (this spreads the contaminant).
-
Cover the spill with a dry absorbent pad or paper towel to dampen potential dust.
-
Gently sweep the powder using a brush and dustpan dedicated to hazardous waste.
-
-
Wet Finish:
-
Once the bulk solid is removed, clean the area with soap and water.[5]
-
Solvent Wash: Follow with a methanol wipe to pick up organic residues, then a final water wash.
-
-
Disposal: All cleanup materials go into Solid Hazardous Waste (Halogenated).
Visual Workflow: Spill Response
Figure 2: Step-by-step response workflow for solid vs. liquid spills.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong acids or oxidizers.[9]
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the solution is acidic, as corrosion can occur.[10]
-
Labeling: Must list "6-Amino-3,5-dibromopicolinic acid" fully. Do not use abbreviations like "ADBPA".
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
